

Mgl-IN-1 in vivo dosing

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Compound Focus: Mgl-IN-1

Cat. No.: S11181089

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Profile of MGL-IN-1

The following table summarizes the key characteristics of **MGL-IN-1** as reported by a chemical supplier [1].

Property	Description
Target	Monoacylglycerol Lipase (MAGL)
Mechanism	Potent, selective, irreversible inhibitor (β -lactam-based) [1]
Reported In Vitro IC ₅₀	80 nM (MAGL) [2]
Reported Cellular Activity	Inhibits [³ H]2-oleoyl glycerol hydrolysis in U937 cells (IC ₅₀ = 193 nM) [2]
In Vitro Solubility	62.5 mg/mL in DMSO [1]
Key Characteristics	High membrane permeability, brain-penetrant; exhibits analgesic effects in an acute inflammatory pain model and alleviates symptoms in a multiple sclerosis (MS) model in vivo [1]

Experimental Design for In Vivo Dosing

As specific in vivo dosing protocols for **MGL-IN-1** are not available in the searched literature, here is a framework for designing such studies, based on general principles and data from other MAGL inhibitors.

Dosing Formulation Preparation

The vendor suggests several solvent systems for in vivo studies [1]. You should empirically determine the best option for your specific administration route.

- **Protocol 1 (Recommended for clarity):** 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
 - *Procedure:* Add 100 μ L of **MGL-IN-1** DMSO stock solution (e.g., 20.8 mg/mL) to 400 μ L PEG300 and mix. Add 50 μ L Tween-80 and mix. Finally, add 450 μ L of saline to adjust the volume to 1 mL. This yields a clear solution [1].
- **Protocol 2 (For oral/IP injection):** 10% DMSO + 90% (20% SBE- β -CD in Saline).
 - *Procedure:* Add 100 μ L of DMSO stock solution to 900 μ L of 20% SBE- β -CD in saline. This yields a suspended solution suitable for oral and intraperitoneal injection [1].
- **Protocol 3 (For long-term dosing over half a month):** 10% DMSO + 90% Corn Oil.
 - *Procedure:* Add 100 μ L of DMSO stock solution to 900 μ L of corn oil and mix evenly. This yields a clear solution [1].

Dosing Strategy and Route

Without established dosing data, you must derive a starting dose from in vitro activity.

- **Dose Estimation:** Begin with your compound's IC₅₀ value (e.g., 80 nM for MAGL) and apply standard conversion factors to estimate in vivo efficacy. A common strategy is to test a range of doses (e.g., 1, 10, 50 mg/kg) to establish a dose-response relationship.
- **Administration Route:** Intraperitoneal (IP) injection is commonly used for preclinical testing of MAGL inhibitors for systemic effects [3] [4]. The vendor's formulation notes also support this route [1].

Efficacy and Target Engagement Analysis

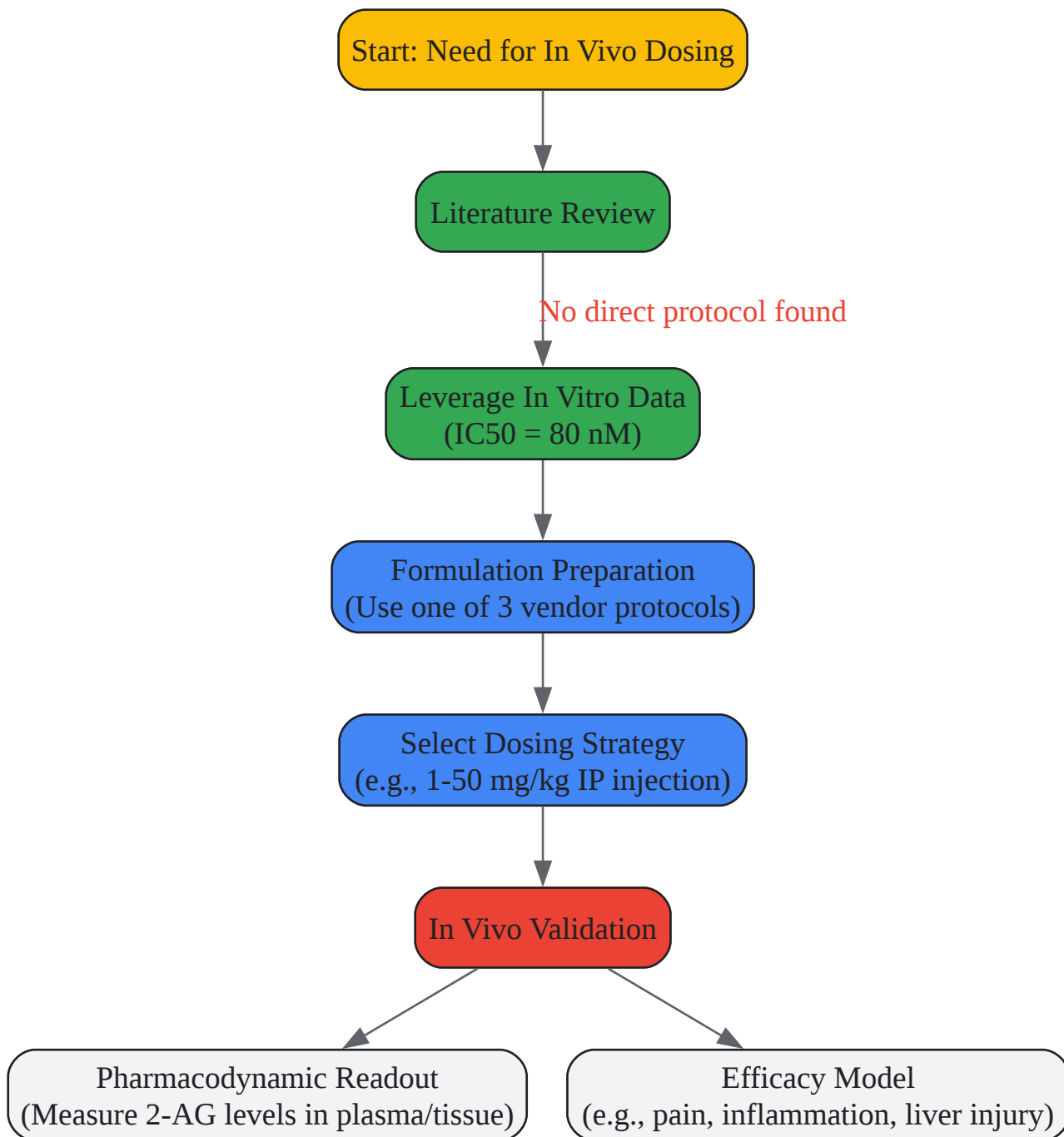
Validate your dosing regimen by measuring target engagement and pharmacological effects.

- **Biochemical Analysis:** Measure 2-AG levels in plasma and target tissues (e.g., brain, liver) after compound administration using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Successful MAGL inhibition will significantly increase 2-AG levels [5] [2].

- **Disease Models:**

- For **inflammatory pain**, test efficacy in models like carrageenan-induced hyperalgesia or formalin test [1].
- For **neuropathic pain**, use models like chronic constriction injury (CCI) or chemotherapy-induced neuropathy, assessing mechanical allodynia and thermal hyperalgesia [3] [5].
- For **liver injury**, employ models like carbon tetrachloride (CCl₄) induction, evaluating markers of necrosis, inflammation, and fibrosis [5] [6].

The diagram below outlines the strategic workflow for developing an in vivo dosing protocol.



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Insights from Related MAGL Inhibitors

The table below shows dosing information for other MAGL inhibitors reported in the literature, which can serve as a useful reference.

Inhibitor	Reported Dosing & Model	Key Findings
LEI-515 (Reversible, peripheral)	Not fully specified; attenuated liver injury and neuropathic pain [5].	Peripherally restricted; increased 2-AG in intestines but not brain; efficacy without CNS side effects [5].
MJN110	0.43 mg/kg (IP); synergistic with morphine in neuropathic pain model [3].	Reduced hepatic macrophage number and inflammation; slowed fibrosis progression in chronic liver injury [6].
JZL184	8-16 mg/kg (IP); effective in acute lung injury and neuropathic pain models [3] [4].	Increased 2-AG levels in brain and periphery; anti-inflammatory effects involved CB1 and CB2 receptors [4].

Important Considerations for Protocol Development

- **Lack of Direct Evidence:** The information for **MGL-IN-1** comes primarily from a single commercial source [1] and lacks detailed peer-reviewed study protocols. Experimental details such as dosing frequency, treatment duration, and full pharmacokinetic data are not available.
- **Interpret with Caution:** The vendor states that the in vivo data for **MGL-IN-1** is for reference only and has not been independently confirmed [2].
- **Reference Established Inhibitors:** The well-documented protocols for inhibitors like JZL184, MJN110, and LEI-515 [3] [5] [6] provide a strong methodological foundation for designing your experiments with **MGL-IN-1**.

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